molecular formula C21H25N B000446 Terbinafine CAS No. 91161-71-6

Terbinafine

Cat. No. B000446
CAS RN: 91161-71-6
M. Wt: 291.4 g/mol
InChI Key: DOMXUEMWDBAQBQ-WEVVVXLNSA-N
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Description

Synthesis Analysis

The synthesis of Terbinafine involves several key steps, starting with the reaction of 1-bromo-6,6-dimethyl-2-hepten-4-yne with N-methyl-1-naphthalenemethanamine. This process has been refined over time to improve the yield and efficiency of the synthesis. A notable modification involves avoiding toxic starting materials like acrolein and phosphorous pentachloride, used in earlier methods, to enhance the safety and environmental compatibility of the synthesis process (Jia, 2001); (Gupta et al., 2014).

Molecular Structure Analysis

Terbinafine's molecular structure, characterized by its (E)-tert-butylenyne side chain, contributes significantly to its antifungal activity. The structure of Terbinafine has been confirmed through various analytical techniques such as IR, NMR, MS, and elemental analysis. The molecule's ability to inhibit squalene epoxidase is attributed to its specific interaction with the enzyme's active site, which is uniquely shaped to accommodate Terbinafine's molecular configuration.

Chemical Reactions and Properties

Terbinafine's chemical properties, including its reactivity and stability, are crucial for its antifungal efficacy. Its mechanism of action involves inhibiting the fungal enzyme squalene epoxidase, leading to a toxic accumulation of squalene and depletion of ergosterol within the fungal cell membrane. This action is specific to fungi, which explains Terbinafine's selective toxicity.

Physical Properties Analysis

The physical properties of Terbinafine, such as its solubility, melting point, and crystalline structure, play a vital role in its formulation and application. These properties are optimized to enhance the drug's bioavailability and efficacy. For instance, the solubility of Terbinafine influences its absorption and distribution in the body, affecting its therapeutic effectiveness.

Chemical Properties Analysis

Terbinafine's chemical stability and reactivity under various conditions are essential for its storage, handling, and formulation into different dosage forms. Its chemical properties ensure that Terbinafine remains active and effective until it reaches its target site of action within the fungal cell.

Scientific Research Applications

Antifungal Resistance Research

  • Terbinafine Resistance in Trichophyton Clinical Isolates: Terbinafine, a common allylamine antifungal agent, has been studied for its role in therapy against dermatophyte infections. However, resistance to terbinafine has been observed. A study found that specific point mutations in the squalene epoxidase (SQLE) gene in Trichophyton clinical isolates caused reduced susceptibility to terbinafine. These mutations led to amino acid substitutions in the SQLE protein, contributing to terbinafine resistance (Yamada et al., 2017).

Pharmacokinetics and Pharmacodynamics

  • Terbinafine in Combination Therapy: Terbinafine's efficacy in combination with other antifungal agents for treating resistant or refractory mycoses has been explored. A study using a physiologically based pharmacokinetic model predicted terbinafine concentrations in plasma across various dosing regimens, providing insights into optimal dosing strategies for combination therapy (Dolton et al., 2013).
  • Pharmacokinetics in Dogs: Research on terbinafine's pharmacokinetics after oral administration in dogs has been conducted, providing evidence for its use as an oral therapeutic agent in treating systemic and subcutaneous mycoses in veterinary patients (Sakai et al., 2011).

Novel Formulations and Delivery Systems

  • Inhalable Microparticles for Pulmonary Fungal Infections: A study explored the development of dry powder inhalation formulations of terbinafine hydrochloride for the management of pulmonary aspergillosis. This research focused on optimizing the spray drying process using different excipients, such as lactose and mannitol, to enhance the drug's aerodynamic performance (Almansour et al., 2020).
  • Hydrogels for Vaginal Candidiasis Management: The development of terbinafine-loaded hydrogels for vaginal application as a treatment for vaginal candidiasis was investigated. This research utilized natural polymers in gel formulations, assessing their viscosity, spreadability, pH, mechanical properties, in vitro release behavior, antifungal activities, and cytotoxicity (Arpa et al., 2020).

Mechanistic Insights and Genetic Factors

  • Genetic Factors in Terbinafine Resistance: A study identified genes involved in terbinafine resistance in Aspergillus nidulans, highlighting the genetic basis of resistance. It revealed that mutations in a single gene on chromosome IV could be responsible for terbinafine resistance, with genic interactions potentially leading to higher resistance levels (Rocha et al., 2002).

Clinical Research and Safety Evaluations

  • Efficacy and Safety in Children: The efficacy and safety of terbinafine in treating superficial fungal infections in children have been confirmed, with studies suggesting its effectiveness in shorter treatment regimens compared to traditional drugs (Gupta et al., 2003).
  • Genotoxic Evaluation: Terbinafine's genotoxic effects were evaluated in cultured human peripheral blood lymphocytes. The study concluded that terbinafine was neither genotoxic nor cytotoxic under the experimental conditions (Tolomeotti et al., 2015).

Safety And Hazards

Some people taking terbinafine have developed severe liver damage leading to liver transplant or death . Symptoms of liver damage include nausea, upper stomach pain, vomiting, loss of appetite, tiredness, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) . Other side effects may include changes in your sense of taste or smell; depressed mood, sleep problems, lack of interest in daily activity, feeling anxious or restless; pale skin, easy bruising, unusual bleeding (nose, mouth, vagina, or rectum), purple or red pinpoint spots under your skin; swelling, rapid weight gain, little or no urinating; blood in your urine or stools; weight loss due to taste changes or loss of appetite; or skin sores, butterfly-shaped skin rash on your cheeks and nose (worsens in sunlight) .

Future Directions

Terbinafine has been recommended by the British Association of Dermatologists as a first-line treatment . The treatment of tinea capitis is an additional non-FDA use of terbinafine . Notably, although both griseofulvin and terbinafine are effective treatment options for pediatric tinea capitis, terbinafine has demonstrated superiority in the treatment of infections caused by Trichophyton spp., while griseofulvin was more effective at treating hair shaft infections caused by Microsporum spp .

properties

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMXUEMWDBAQBQ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2023640
Record name Terbinafine
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Molecular Weight

291.4 g/mol
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Physical Description

Solid
Record name Terbinafine
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Solubility

0.63%, 7.38e-04 g/L
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Mechanism of Action

Terbinafine inhibits the enzyme squalene monooxygenase (also called squalene epoxidase), preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol. This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene. Generation of a large number of squalene containing vesicles in the cytoplasm may leach other lipids away from, and further weaken, the cell wall.
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Product Name

Terbinafine

CAS RN

91161-71-6
Record name Terbinafine
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Record name (2E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine
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Melting Point

195 - 198 °C
Record name Terbinafine
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Record name Terbinafine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41,000
Citations
AK Gupta, NH Shear - Journal of the American Academy of Dermatology, 1997 - Elsevier
… treated with oral terbinafine as of December 1996. The efficacy of terbinafine in the treatment of … The adverse-effects profile of oral terbinafine is evaluated. (J Am Acad Dermatol 1997;37:…
Number of citations: 143 www.sciencedirect.com
KJ McClellan, LR Wiseman, A Markham - Drugs, 1999 - Springer
… Conclusions: Evidence suggests that oral terbinafine is the treatment of choice for … ; topical terbinafine is a treatment of choice in less extensive mycoses. The use of terbinafine in non-…
Number of citations: 187 link.springer.com
S Krishnan-Natesan - Expert opinion on pharmacotherapy, 2009 - Taylor & Francis
… the efficacy of terbinafine against nondermatophytic infections … insight into the use of terbinafine as a potential adjunct in … In summary, terbinafine has established itself as a drug of …
Number of citations: 87 www.tandfonline.com
CJ Jessup, MA Ghannoum, NS Ryder - Medical Mycology, 2000 - Taylor & Francis
… The endpoint for terbinafine was defined as 80% inhibition compared with the … terbinafine were: 6·60 ± 0·73 and 1·04 ± 0·28, respectively. In conclusion, our data suggest that terbinafine…
Number of citations: 146 www.tandfonline.com
J Leyden - Journal of the American Academy of Dermatology, 1998 - Elsevier
… Terbinafine is not metabolized through this system and has … terbinafine for dermatophytes may be important in its clinical efficacy and low relapse rates. The safety profile of terbinafine …
Number of citations: 154 www.sciencedirect.com
TC Jones - British journal of Dermatology, 1995 - Wiley Online Library
This review summarizes the efficacy and tolerability of terbinafine (Lamisil®) in the treatment of dermatophytoses in children. In six clinical studies, 152 children who received terbinafine …
Number of citations: 138 onlinelibrary.wiley.com
MJM Darkes, LJ Scott, KL Goa - American journal of clinical dermatology, 2003 - Springer
… Terbinafine has demonstrated excellent fungicidal activity … terbinafine is rapidly absorbed and widely distributed to body tissues including the poorly perfused nail matrix. Nail terbinafine …
Number of citations: 171 link.springer.com
JG Newland, SM Abdel-Rahman - Clinical, cosmetic and …, 2009 - Taylor & Francis
Since terbinafine was introduced on the world market 17 years ago, it has … of terbinafine. It examines the data, accumulated over 15 years, on the comparative efficacy of terbinafine (vs …
Number of citations: 74 www.tandfonline.com
JA Balfour, D Faulds - Drugs, 1992 - Springer
… Although further research is required to establish the efficacy of terbinafine in comparison … with terbinafine in superficial fungal infections are very encouraging. Terbinafine appears …
Number of citations: 381 link.springer.com
M Hall, C Monka, P Krupp… - Archives of dermatology, 1997 - jamanetwork.com
Objective: To broaden the safety database for oral terbinafine by determining the incidence of adverse events, particularly rare risks, that accompany its uncontrolled use in actual …
Number of citations: 178 jamanetwork.com

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